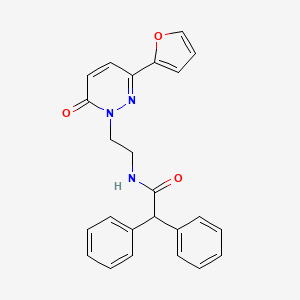

3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

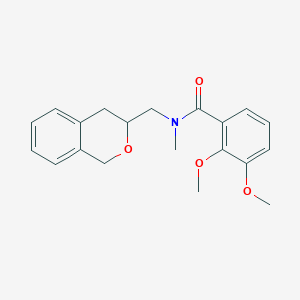

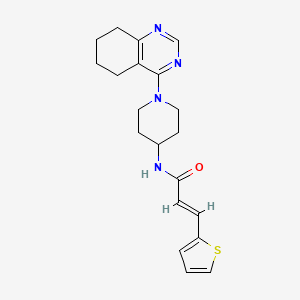

The compound “3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole” belongs to a class of organic compounds known as benzofurans . Benzofurans are aromatic compounds containing a benzene ring fused to a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through ring opening followed by ring closure reactions .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a benzofuran moiety (a benzene ring fused to a furan ring) and a pyrazole moiety (a five-membered ring with two nitrogen atoms). The “7-methoxy” indicates a methoxy group (-OCH3) attached to the 7th position of the benzofuran ring .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activities

Research into functionalized benzofuran-pyrazole scaffolds has unveiled a class with significant antimicrobial and antioxidant properties. A specific study synthesized a series of compounds with varying degrees of antimicrobial and antioxidant efficacy. Among these, certain compounds displayed excellent antimicrobial activity, while others demonstrated dominant antioxidant effectiveness compared to standard references. These findings suggest potential applications of such compounds in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).

Vasorelaxant Agents

Another study focused on benzofuran-pyrazoline hybrids, identifying them as a new class of vasorelaxant agents. Through synthesis and quantitative structure-activity relationship studies, compounds were evaluated for their vasodilatory effects on rat thoracic aortic rings. Some synthesized compounds exhibited superior activity to prazocin, a standard reference, highlighting their potential as novel vasorelaxant agents (Hassan et al., 2014).

Synthesis of Novel Heterocycles

Efforts to synthesize heterocycles bearing both benzofuran and pyrazole moieties have also been explored, driven by the broad spectrum of biological activities associated with these structures. A study utilized 2-carboxy-7-methoxy benzofuran-3-acetic acid as a starting point, leading to the creation of various heterocycles that may exhibit enhanced biological activities (Patankar et al., 2000).

Optical and Thermodynamic Properties

Research into the synthesis and characterization of novel compounds, such as 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine, has provided insights into their optical and thermodynamic properties. These studies involve detailed spectral analysis, quantum studies, and evaluation of nonlinear optical properties, contributing to the understanding of these compounds' stability and potential applications (Halim & Ibrahim, 2022).

Orientations Futures

Propriétés

IUPAC Name |

5-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-15-10-4-2-3-8-7-11(16-12(8)10)9-5-6-13-14-9/h2-7H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSVREAYZWSBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2927758.png)

![N-(4-ethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2927764.png)

![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2927766.png)

![Tert-Butyl Hexahydro-1H-3A,7-Epoxypyrrolo[3,4-C]Azepine-5(4H)-Carboxylate](/img/structure/B2927770.png)